2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine
CAS No.: 1622217-23-5
Cat. No.: VC2883034
Molecular Formula: C12H14BClF3NO2
Molecular Weight: 307.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1622217-23-5 |
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Molecular Formula | C12H14BClF3NO2 |
Molecular Weight | 307.5 g/mol |
IUPAC Name | 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine |
Standard InChI | InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)8-5-7(12(15,16)17)6-9(14)18-8/h5-6H,1-4H3 |
Standard InChI Key | PTEWYLQNWCVNGU-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)Cl)C(F)(F)F |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)Cl)C(F)(F)F |
Introduction
Chemical Structure and Identification
Molecular Structure and Formula
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine is a substituted pyridine featuring three distinct functional groups at specific positions on the pyridine ring. The estimated molecular formula is C₁₂H₁₃BClF₃NO₂, with a calculated molecular weight of approximately 307 g/mol. This estimation is based on structural analysis and comparison with similar compounds documented in chemical databases.
The compound features:
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A chloro (-Cl) group at position 2 of the pyridine ring
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (boronic acid pinacol ester) at position 6
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A trifluoromethyl (-CF₃) group at position 4
Structural Comparison with Related Compounds
Several structurally related compounds provide insight into the properties and applications of our target molecule. The table below highlights key differences between 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine and similar documented compounds:
Physical and Chemical Properties
Physical Properties
Based on analogous compounds, 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine is likely to be a crystalline solid at room temperature. The presence of the trifluoromethyl group typically enhances lipophilicity and reduces hydrogen bonding capability, which affects solubility patterns . The compound would be expected to exhibit:
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Moderate to good solubility in organic solvents like dichloromethane, tetrahydrofuran, and acetonitrile
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Limited solubility in water due to its hydrophobic character
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Potential stability issues in protic solvents due to the boronic ester functionality
Chemical Reactivity
The reactivity profile of 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine is influenced by its three key functional groups:
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The boronic acid pinacol ester group serves as a versatile handle for cross-coupling reactions, particularly Suzuki-Miyaura couplings with aryl and vinyl halides .
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The chloro substituent at position 2 provides an additional site for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.
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The trifluoromethyl group at position 4 enhances electron-deficiency of the pyridine ring, potentially accelerating certain nucleophilic substitution reactions while influencing the reactivity of the boronic ester group .
Synthesis Methods
Borylation of Chloro-trifluoromethylpyridine
A promising approach would involve the selective borylation of 2-chloro-4-(trifluoromethyl)pyridine. This could be achieved through:
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Iridium or palladium-catalyzed C-H borylation using bis(pinacolato)diboron
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Lithiation-borylation sequence using selective metallation at the 6-position followed by trapping with a boron electrophile
The synthesis of 2-chloro-4-(trifluoromethyl)pyridine, a likely precursor, has been documented with conditions including temperatures of 10-25°C and reaction times of 2-10 hours .
Halogenation of Borylated Trifluoromethylpyridines
An alternative approach could involve selective chlorination of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine, which would serve as a viable precursor.
Reaction Conditions
Based on synthesis methods for structurally similar compounds, optimal reaction conditions would likely include:
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Use of anhydrous solvents such as THF, dioxane, or toluene
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Inert atmosphere (nitrogen or argon)
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Catalysts such as [Ir(COD)OMe]₂ or Pd(dppf)Cl₂ for borylation reactions
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Temperature control between 10-80°C depending on the specific reaction step
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Careful purification steps to isolate the target compound, potentially including column chromatography
Applications and Research Significance
Synthetic Chemistry Applications
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine represents a valuable bifunctional building block in organic synthesis:
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The boronic ester functionality enables Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, particularly useful in constructing complex pyridine-containing molecules .
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The chloro substituent offers a site for further functionalization through various cross-coupling methodologies or nucleophilic aromatic substitution reactions.
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The orthogonal reactivity of the two functional groups (chloro and boronic ester) permits selective and sequential transformations, enabling controlled synthesis of asymmetrically substituted pyridines.
Pharmaceutical Research
Trifluoromethylated pyridines and their derivatives have significant importance in medicinal chemistry and drug development:
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The trifluoromethyl group enhances metabolic stability and lipophilicity, important parameters in drug design .
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Pyridine derivatives containing both halogen and trifluoromethyl substituents frequently appear in biologically active compounds with applications ranging from anti-inflammatory to antiviral properties.
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The boronic ester handle enables late-stage diversification for structure-activity relationship studies in drug discovery programs.
Materials Science Applications
Functionalized pyridines like 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine may serve as precursors for:
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Advanced organic electronic materials, where the trifluoromethyl group can enhance electron-accepting properties
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Liquid crystal components, where the unique electronic properties of the substituents influence molecular organization
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Coordination complexes with unique optical or electronic properties, leveraging the pyridine nitrogen as a metal-binding site
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